![molecular formula C26H22ClN5O3 B2443722 N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide CAS No. 1242875-00-8](/img/no-structure.png)
N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C26H22ClN5O3 and its molecular weight is 487.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
H1-antihistaminic Activity
Triazoloquinazolinones have been synthesized and investigated for their potential as H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm in guinea pigs. For instance, compounds like 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one have emerged as potent H1-antihistamines, demonstrating higher efficacy and lower sedation compared to standard drugs like chlorpheniramine maleate (Alagarsamy et al., 2007), (Alagarsamy et al., 2008). These findings indicate the potential of triazoloquinazolinones in developing new classes of antihistamines with desirable pharmacological profiles.
Positive Inotropic Activity
Research also extends to the evaluation of triazoloquinazolinone derivatives as positive inotropic agents, indicating their potential to increase heart muscle contraction strength. Compounds have been synthesized and tested on isolated rabbit heart preparations, with some showing favorable activity compared to standard drugs like Milrinone. For example, specific derivatives increased stroke volume significantly, suggesting their utility in treating heart failure conditions (Li et al., 2008).
Antimicrobial and Anticancer Activity
Further research on substituted triazoloquinazolines and their derivatives has explored antimicrobial and anticancer potentials. Novel derivatives have been synthesized and assessed for their activity against various cancer cell lines and microbial organisms, highlighting their considerable cytotoxicity and potential as anticancer agents (Kovalenko et al., 2012), (Yurttaş et al., 2020). These findings open avenues for the development of new therapeutic agents with antimicrobial and anticancer efficacy.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide involves the reaction of 2-chlorobenzylamine with 2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in a suitable solvent such as dichloromethane or ethanol.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the solution.", "Step 3: Stir the mixture at room temperature for 30 minutes to activate the coupling agent.", "Step 4: Add 2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for 24-48 hours to allow for the formation of the desired product.", "Step 6: Isolate the product by filtration or chromatography and purify as necessary." ] } | |
CAS番号 |
1242875-00-8 |
製品名 |
N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide |
分子式 |
C26H22ClN5O3 |
分子量 |
487.94 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C26H22ClN5O3/c1-17-10-12-18(13-11-17)15-30-24(34)20-7-3-5-9-22(20)32-25(30)29-31(26(32)35)16-23(33)28-14-19-6-2-4-8-21(19)27/h2-13H,14-16H2,1H3,(H,28,33) |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



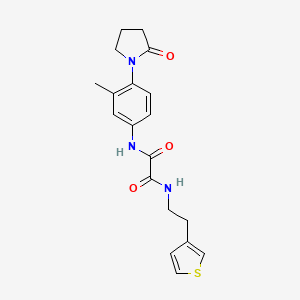
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2443641.png)
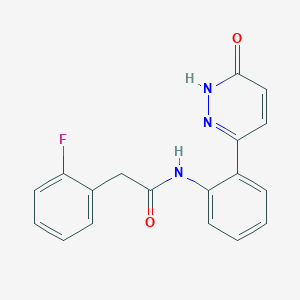
![N-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2443643.png)
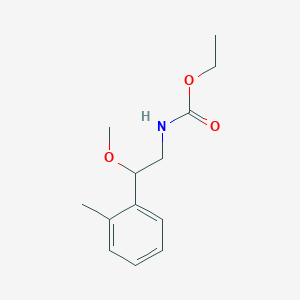

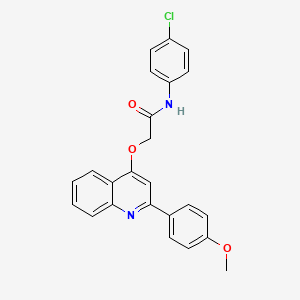
![Ethyl 4-({[(5-{[(2-fluorobenzoyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2443655.png)
![4-[(2,4-Difluorophenyl)methyl-methylamino]oxolan-3-ol](/img/structure/B2443657.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2443658.png)
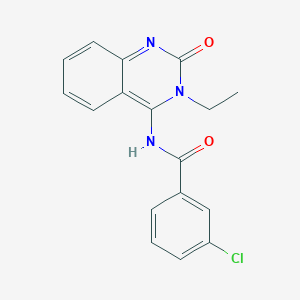
![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2443660.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443661.png)
![N-(1-cyanocyclopentyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2443662.png)